
4-Defluoro Raltegravir-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Defluoro Raltegravir-d7, also known as this compound, is a useful research compound. Its molecular formula is C₂₀H₁₅D₇N₆O₅ and its molecular weight is 433.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the critical methodological considerations for synthesizing 4-Defluoro Raltegravir-d7 with high isotopic purity?
Answer: Synthesis requires precise deuterium incorporation at specific positions, typically via catalytic hydrogen-deuterium exchange or deuterated reagent use. Key steps include:
- Reaction optimization : Control temperature, solvent polarity, and catalyst loading to minimize side reactions .
- Purification : Use preparative HPLC with deuterated solvents to avoid proton exchange contamination.
- Isotopic purity validation : Employ High-Resolution Mass Spectrometry (HRMS) and <sup>2</sup>H-NMR to confirm deuterium enrichment ≥98% .
Table 1: Key Synthesis Parameters
Parameter | Optimal Range | Analytical Validation Method |
---|---|---|
Reaction Temperature | 20–25°C | In-situ FTIR monitoring |
Deuterium Source | D2O or CD3OD | Isotopic Ratio MS |
Purification Yield | ≥85% | Gravimetric analysis |
Q. How should researchers characterize the structural integrity and purity of this compound?
Answer: A multi-technique approach is essential:
- Nuclear Magnetic Resonance (NMR) : Use <sup>13</sup>C and <sup>19</sup>F NMR to confirm defluorination and deuteration sites. Compare spectra with non-deuterated analogs .
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Quantify impurities (<0.1%) via reverse-phase chromatography with deuterated mobile phases .
- Elemental Analysis : Verify C:H:D ratios within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can researchers address discrepancies in pharmacokinetic (PK) data for this compound across in vitro and in vivo studies?
Answer: Contradictions often arise from matrix effects or deuterium isotope effects. Mitigation strategies include:
- Matrix-matched calibration : Use biological fluids (e.g., plasma) spiked with deuterated internal standards to normalize ionization suppression in LC-MS .
- Isotope effect quantification : Compare metabolic stability (e.g., microsomal half-life) between deuterated and non-deuterated forms to adjust PK modeling parameters .
- Cross-study validation : Apply meta-analysis frameworks to harmonize protocols (e.g., dosing intervals, sampling times) .
Table 2: Common Data Discrepancy Sources
Source | Impact on PK Data | Resolution Method |
---|---|---|
Plasma protein binding | Alters free drug levels | Equilibrium dialysis |
Deuteration stability | H/D exchange in vivo | Stability studies at 37°C |
Analytical interference | Co-eluting metabolites | MRM transitions in LC-MS |
Q. What experimental design principles should guide stability studies of this compound under varying storage conditions?
Answer: Stability studies must align with ICH guidelines but require deuterium-specific adaptations:
- Stress testing : Expose the compound to UV light (ICH Q1B), humidity (75% RH), and elevated temperatures (40°C) to assess deuteration robustness .
- Kinetic modeling : Use Arrhenius equations to predict shelf-life, accounting for deuterium’s impact on bond dissociation energies .
- Container closure systems : Test glass vs. polymer vials to evaluate H/D exchange risks with packaging materials .
Q. How can researchers integrate computational and experimental data to refine the mechanistic understanding of this compound’s metabolic pathways?
Answer: Combine:
- Density Functional Theory (DFT) : Model C-D bond cleavage energetics to predict metabolic hotspots .
- Cryo-EM or X-ray crystallography : Resolve enzyme (e.g., CYP3A4) binding interactions with deuterated vs. non-deuterated forms .
- Isotopomer flux analysis : Track deuterium distribution in metabolites using <sup>2</sup>H-labeled tracer studies .
Methodological & Theoretical Frameworks
Q. What theoretical frameworks justify the use of this compound as an internal standard in quantitative bioanalysis?
Answer: The compound’s utility rests on:
- Isotopic dilution theory : Deuterated analogs co-elute with analytes, correcting for matrix effects .
- Chemical similarity principle : Structural mimicry ensures analogous extraction recovery and ionization efficiency .
- Kinetic isotope effect (KIE) minimization : Selective deuteration at non-metabolically active sites reduces PK deviation .
Q. How should researchers ensure reproducibility when collaborating across labs studying this compound?
Answer: Implement:
- Standard Operating Procedures (SOPs) : Detail deuterated solvent handling, storage conditions (-20°C under argon), and LC-MS parameter harmonization .
- Inter-laboratory validation : Share spiked samples and blinded datasets to assess inter-lab variability (<15% RSD) .
- Open-data repositories : Publish raw NMR, MS, and stability data in FAIR-compliant formats (e.g., Metabolights) .
Properties
Molecular Formula |
C₂₀H₁₅D₇N₆O₅ |
---|---|
Molecular Weight |
433.47 |
Synonyms |
1,6-Dihydro-5-hydroxy-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-N-(phenylmethyl)-4-pyrimidinecarboxamide-d7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.